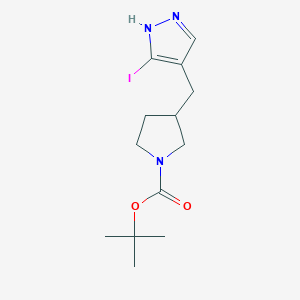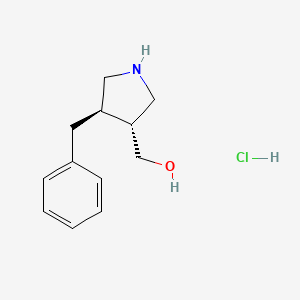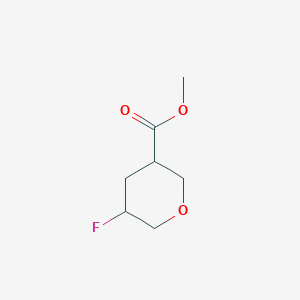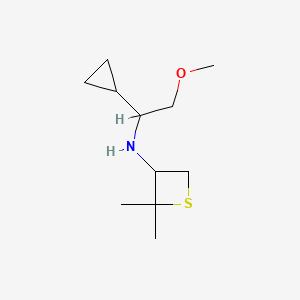
3-Bromo-2-methylbenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S. This compound is part of the sulfonyl fluoride family, which is known for its unique stability and reactivity balance. Sulfonyl fluorides are valuable in various fields, including organic synthesis, chemical biology, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylbenzenesulfonyl fluoride typically involves the reaction of 3-bromo-2-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in an aqueous solution . This reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs a one-pot synthesis approach. This method involves the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents . The process is efficient and compatible with various substrates, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-methylbenzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like acetonitrile and dichloromethane are frequently used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from cross-coupling reactions with various aryl or alkyl groups.
Applications De Recherche Scientifique
3-Bromo-2-methylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with specific amino acids.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.
Materials Science: The compound is used in the synthesis of functional materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparaison Avec Des Composés Similaires
2-Bromo-3-methylbenzenesulfonyl fluoride: Similar in structure but with different positional isomers.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A sulfonamide derivative with different functional groups.
Uniqueness: 3-Bromo-2-methylbenzenesulfonyl fluoride is unique due to its specific substitution pattern and the presence of both bromine and sulfonyl fluoride groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and chemical biology.
Propriétés
Formule moléculaire |
C7H6BrFO2S |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
3-bromo-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3 |
Clé InChI |
XXPKDPRQGYSIJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)










![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B15279927.png)
